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molecular formula C10H13ClO B8689814 1-(Chloromethyl)-2-propoxybenzene

1-(Chloromethyl)-2-propoxybenzene

Cat. No. B8689814
M. Wt: 184.66 g/mol
InChI Key: CWRVBZVYRVMXHZ-UHFFFAOYSA-N
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Patent
US04895865

Procedure details

A 2 liter flask was charged with 316 grams (1.9 moles, 1.0 eg.) of 2-propoxybenzyl alcohol and 15 grams of pyridine (0.0126 moles) in 750 ml of toluene. 237 grams (1.99 moles, 1.01 ec.) of thionyl chloride was slowly added dropwise, allowing the reaction mixture to reflux during the addition. The reaction was stirred 4 hours at room temperature after which the toluene and thionyl chloride were removed under reduced pressure. To the remaining oil was added water and ether and washed with saturated NaHCO3 Drying and removal of the solvent gave 367 grams (100% yield) of a red oil.
Quantity
316 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
237 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7]O)[CH2:2][CH3:3].S(Cl)([Cl:15])=O>C1(C)C=CC=CC=1.N1C=CC=CC=1>[CH2:1]([O:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7][Cl:15])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
316 g
Type
reactant
Smiles
C(CC)OC1=C(CO)C=CC=C1
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
15 g
Type
catalyst
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
237 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux during the addition
CUSTOM
Type
CUSTOM
Details
were removed under reduced pressure
ADDITION
Type
ADDITION
Details
To the remaining oil was added water and ether
WASH
Type
WASH
Details
washed with saturated NaHCO3 Drying and removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC1=C(CCl)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 367 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 104.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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